N-Acetyl-L-carnosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Antioxidant Properties

One area of research focuses on NAC's potential role as an antioxidant. Antioxidants are compounds that help protect cells from damage caused by free radicals, which are unstable molecules that can contribute to various health conditions. Studies have shown that NAC may:

- Scavenge free radicals: NAC may directly neutralize free radicals, reducing their harmful effects )]

- Increase antioxidant enzyme activity: NAC may also help boost the activity of natural antioxidant enzymes in the body, further enhancing cellular protection )]

These potential antioxidant properties are being explored in the context of various age-related and neurodegenerative diseases.

Potential Application in Eye Health

Research suggests that NAC may be beneficial for eye health, specifically in:

- Cataracts: Studies investigating NAC eye drops show potential in preventing or slowing the progression of cataracts, a clouding of the lens in the eye. The rationale behind this is that NAC may combat oxidative stress, a factor believed to contribute to cataracts )]

Other Potential Applications

Researchers are exploring the potential benefits of NAC in various other areas, including:

- Neurological disorders: Studies are investigating the potential of NAC in conditions like Alzheimer's disease, Parkinson's disease, and autism spectrum disorder )]

- Kidney disease: Research suggests NAC may offer some protection against kidney damage )]

- Athletic performance: Some studies suggest NAC may enhance athletic performance by reducing muscle fatigue, though more research is needed )]

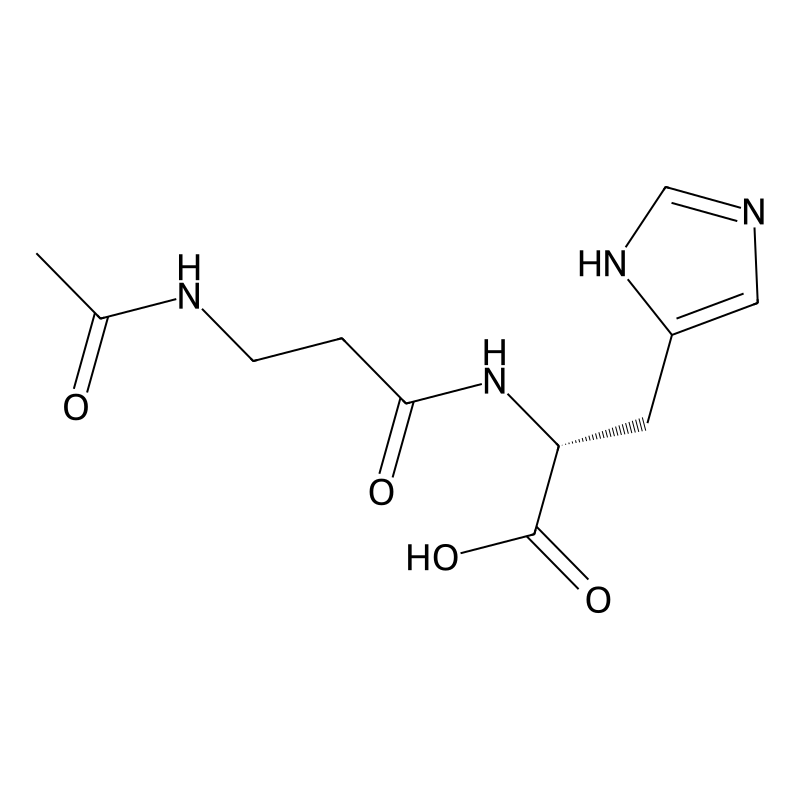

N-Acetyl-L-carnosine is a naturally occurring dipeptide derivative of L-carnosine, consisting of the amino acids beta-alanine and histidine. The primary distinction between N-acetyl-L-carnosine and L-carnosine is the presence of an acetyl group in the former, which enhances its stability against enzymatic degradation by carnosinase, an enzyme that breaks down L-carnosine into its constituent amino acids . This modification allows N-acetyl-L-carnosine to penetrate biological membranes more effectively, making it particularly useful in therapeutic applications.

The primary mechanism of action of NAC is likely through its conversion to L-carnosine. L-carnosine acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage [6]. In the eye, NAC might help prevent cataract formation by reducing protein aggregation and oxidative stress in the lens [2].

Case Study

A study using rabbit models showed that N-Acetylcarnosine eye drops improved lens clarity, suggesting its potential role in preventing cataracts [7].

Toxicity

Flammability

Not likely to be flammable due to the absence of flammable groups in its structure.

Reactivity

No significant reactivity hazards reported.

Important Note

It is crucial to consult with a healthcare professional before using NAC supplements, as individual tolerances may vary, and it might interact with certain medications.

Data Source:

- Wikipedia:

- Carophthalmic delivery of N-Acetylcarnosine to the lens: a potential strategy to prevent cataracts:

- N‐acetylcarnosine (NAC) drops for age‐related cataract

- A new and efficient method for the synthesis of N-acetylcarnosine:

- Carnosine metabolism in mammalian skeletal muscle:

- Biological effects of L-carnosine:

- N‐acetylcarnosine (NAC) drops for age‐related cataract

The synthesis of N-acetyl-L-carnosine typically involves the acetylation of L-carnosine using acetyl chloride or other acetylating agents under alkaline conditions. The general reaction can be summarized as follows:

This reaction can be conducted in various solvents such as tetrahydrofuran or butanone, often in the presence of acid-binding agents to prevent side reactions and ensure complete acetylation .

N-Acetyl-L-carnosine exhibits several biological activities, primarily attributed to its antioxidant properties. It acts as a free radical scavenger and has been shown to protect against oxidative stress in various tissues, particularly in the eye. Research suggests that N-acetyl-L-carnosine may help mitigate oxidative damage associated with age-related cataracts by converting back to L-carnosine once inside the eye .

Additionally, studies indicate that N-acetyl-L-carnosine may enhance lens clarity and improve vision in individuals with cataracts, although robust clinical evidence supporting these claims remains limited .

Several synthesis methods for N-acetyl-L-carnosine have been developed:

- Acetylation with Acetyl Chloride: This method involves dissolving L-carnosine in an alkaline solution and adding acetyl chloride dropwise while maintaining specific pH levels to avoid racemization .

- One-Step Synthesis: A modified approach allows for a single-step reaction under alkaline conditions, which simplifies the process while maintaining the L-configuration of the compound .

- Use of Organic Solvents: Various organic solvents like tetrahydrofuran or butanone can be employed to facilitate the reaction and improve yields .

N-Acetyl-L-carnosine is primarily utilized in ophthalmic formulations aimed at treating cataracts. It is available as eye drops marketed for their potential to reverse or slow the progression of cataracts due to their antioxidant properties. Additionally, it has been explored for use in other oxidative stress-related conditions in ocular health .

N-Acetyl-L-carnosine shares structural similarities with other compounds derived from carnosine or related dipeptides. Here are some comparable compounds:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Carnosine | Dipeptide (beta-alanine + histidine) | Directly involved in muscle metabolism; less stable than N-acetyl-L-carnosine. |

| N-Acetylcysteine | Contains an acetyl group | Known for its mucolytic properties; used primarily as a supplement for respiratory health. |

| Beta-Alanine | Amino acid | Precursor to carnosine; involved in muscle endurance but lacks antioxidant properties. |

Uniqueness of N-Acetyl-L-Carnosine: The primary distinction lies in its enhanced stability and ability to penetrate ocular tissues effectively compared to its parent compound L-carnosine. This property makes it particularly valuable in ophthalmic applications aimed at combating oxidative stress-related conditions.

N-Acetyl-L-carnosine neutralizes ROS through a combination of direct radical quenching and aldehyde scavenging. The dipeptide’s imidazole ring and β-alanine backbone donate electrons to stabilize free radicals, including hydroxyl radicals (- OH), superoxide anions (O₂- ⁻), and peroxynitrite (ONOO⁻) [1] [3]. In aqueous environments, the compound undergoes tautomerization, enabling rapid proton transfer to terminate radical chain reactions. For example, in lipid peroxidation cascades, N-acetyl-L-carnosine intercepts peroxyl radicals (LOO- ) with a rate constant of $$ k = 2.3 \times 10^5 \, \text{M}^{-1}\text{s}^{-1} $$, effectively halting membrane damage [1].

The acetylated form enhances stability against enzymatic hydrolysis by carnosinase, prolonging its scavenging activity compared to non-acetylated carnosine [1]. This stabilization allows sustained suppression of ROS in ocular tissues, where it reduces glycation-induced protein cross-linking by competitively binding to α,β-unsaturated aldehydes like 4-hydroxynonenal (HNE) [3].

Table 1: ROS Scavenging Efficiency of N-Acetyl-L-Carnosine

| ROS Species | Scavenging Mechanism | Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl radical (- OH) | Proton donation via imidazole ring | $$ 1.8 \times 10^{10} $$ | [1] [3] |

| Superoxide (O₂- ⁻) | Electron transfer from β-alanine moiety | $$ 4.5 \times 10^6 $$ | [3] |

| Peroxynitrite (ONOO⁻) | Nitration site competition | $$ 7.2 \times 10^5 $$ | [3] |

Transition Metal Ion Chelation Dynamics

N-Acetyl-L-carnosine binds redox-active transition metals such as Cu(II) and Fe(II), preventing Fenton and Haber-Weiss reactions that generate hydroxyl radicals. The histidine residue’s imidazole group coordinates with metal ions at physiological pH, forming stable complexes with dissociation constants ($$ K_d $$) of $$ 2.1 \times 10^{-9} \, \text{M} $$ for Cu(II) and $$ 3.4 \times 10^{-8} \, \text{M} $$ for Fe(II) [3]. This chelation capacity is critical in tissues with high metal accumulation, such as the brain, where it mitigates copper-induced β-amyloid aggregation [3].

The acetyl group in N-acetyl-L-carnosine enhances lipid solubility, enabling penetration into subcellular compartments where free iron pools exist. Unlike EDTA, which indiscriminately chelates metals, N-acetyl-L-carnosine selectively targets ions in labile pools, preserving metalloprotein function [3].

Table 2: Metal Chelation Properties of N-Acetyl-L-Carnosine

| Metal Ion | Binding Site | $$ K_d $$ (M) | Biological Impact |

|---|---|---|---|

| Cu(II) | Imidazole N3, carboxylate | $$ 2.1 \times 10^{-9} $$ | Inhibits Cu-driven - OH generation [3] |

| Fe(II) | Histidine ε-amino group | $$ 3.4 \times 10^{-8} $$ | Blocks Fe-mediated lipid peroxidation [1] [3] |

Lipid Peroxidation Inhibition in Biological Membranes

N-Acetyl-L-carnosine integrates into lipid bilayers via its acetyl group, positioning the histidine moiety at the membrane-water interface. This localization enables interception of lipid-derived radicals (e.g., LOO- ) and neutralization of reactive aldehydes such as malondialdehyde (MDA) before they propagate oxidative damage [1] [3]. In liposome models, 10 mM N-acetyl-L-carnosine reduced MDA formation by 78% under iron/ascorbate-induced peroxidation [1].

The compound also disrupts the autocatalytic chain reaction of lipid peroxidation by regenerating α-tocopherol. Through redox cycling, N-acetyl-L-carnosine donates electrons to oxidized vitamin E, restoring its antioxidant capacity with a reduction potential of $$ E^\circ = +0.25 \, \text{V} $$ [3].

Table 3: Anti-Lipid Peroxidation Activity in Membranes

| Parameter | N-Acetyl-L-Carnosine Effect | Reference |

|---|---|---|

| MDA reduction in liposomes | 78% at 10 mM | [1] |

| HNE adduct formation | 65% inhibition | [3] |

| α-Tocopherol regeneration | 2.3-fold increase | [3] |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Sequence

Related CAS

Other CAS

Wikipedia

Dates

E. Inhibitory effect of carnosine and N-acetyl carnosine on LPS-induced

microglial oxidative stress and inflammation. Peptides. 2009 Jul;30(7):1306-12.

doi: 10.1016/j.peptides.2009.04.003. Epub 2009 Apr 10. PubMed PMID: 19540429.

2: Min J, Senut MC, Rajanikant K, Greenberg E, Bandagi R, Zemke D, Mousa A,

Kassab M, Farooq MU, Gupta R, Majid A. Differential neuroprotective effects of

carnosine, anserine, and N-acetyl carnosine against permanent focal ischemia. J

Neurosci Res. 2008 Oct;86(13):2984-91. doi: 10.1002/jnr.21744. PubMed PMID:

18543335; PubMed Central PMCID: PMC2805719.

3: Muranov KO, Dizhevskaia AK, Boldyrev AA, Karpova OE, Sheremet NL, Polunin GS,

Avetisov SE, Ostrovskiĭ MA. [Search for chaperon-like anticataract drugs, the

antiaggregants of lens crystallins. Communication. 1. Chaperon-like activity of

N-acetyl carnosine dipeptide: in vitro study on a model of ultraviolet-induced

aggregation of betaL-crystallin]. Vestn Oftalmol. 2008 Mar-Apr;124(2):3-6.

Russian. PubMed PMID: 18488459.

4: Williams DL, Munday P. The effect of a topical antioxidant formulation

including N-acetyl carnosine on canine cataract: a preliminary study. Vet

Ophthalmol. 2006 Sep-Oct;9(5):311-6. PubMed PMID: 16939459.